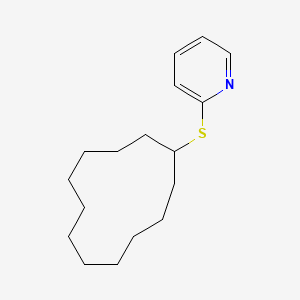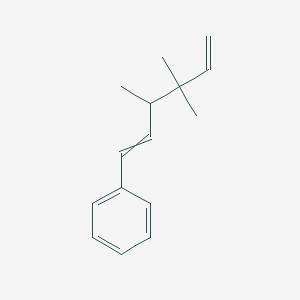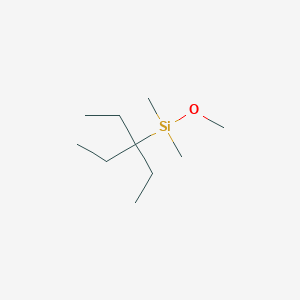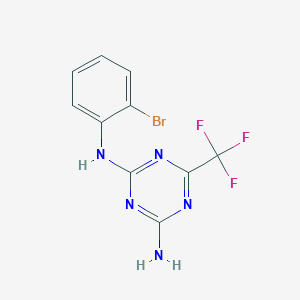
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- is a heterocyclic aromatic compound It belongs to the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride with amines.
Introduction of Substituents: The bromophenyl and trifluoromethyl groups are introduced through nucleophilic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide, while trifluoromethylation can be carried out using trifluoromethyl iodide or other reagents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents used.
Reduction: Reduction reactions can be performed to modify the functional groups or the triazine ring itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazine derivatives, while substitution can introduce new functional groups.
科学的研究の応用
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The bromophenyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4-diamine, N-(2-chlorophenyl)-6-(trifluoromethyl)-: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(methyl)-: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- is unique due to the presence of both bromophenyl and trifluoromethyl groups
特性
CAS番号 |
112878-52-1 |
|---|---|
分子式 |
C10H7BrF3N5 |
分子量 |
334.10 g/mol |
IUPAC名 |
2-N-(2-bromophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H7BrF3N5/c11-5-3-1-2-4-6(5)16-9-18-7(10(12,13)14)17-8(15)19-9/h1-4H,(H3,15,16,17,18,19) |
InChIキー |
NWRMCCBVCNSZHD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)N)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)
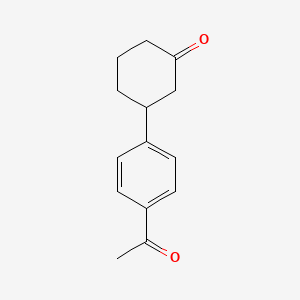
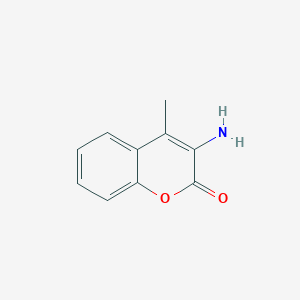
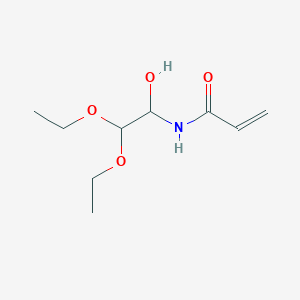
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)
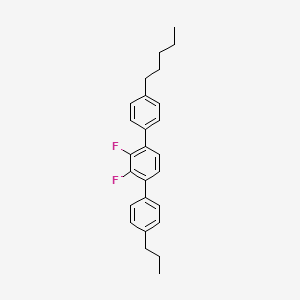
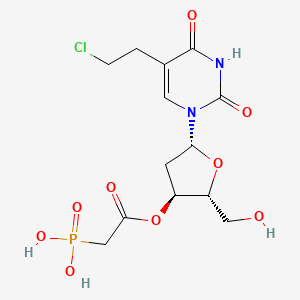
![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)


